2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid

Pharmaceutical Process Development Quality Control HPLC Purity

For research teams advancing kinase inhibitor programs and peptidomimetic design, this 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid offers a conformationally constrained, metabolically stable core with a reactive 4-amino handle. The geminal dimethyl substitution on the piperidine ring provides critical steric bulk for target selectivity—unlike simpler piperidine acetic acid analogs. Supplied at ≥95% HPLC purity, it enables reliable impurity profiling for preclinical development batches.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B13072233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1(CNCCC1(CC(=O)O)N)C
InChIInChI=1S/C9H18N2O2/c1-8(2)6-11-4-3-9(8,10)5-7(12)13/h11H,3-6,10H2,1-2H3,(H,12,13)
InChIKeyFGARZQDQZSTFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid: Structural Overview and Role as a Key Synthetic Building Block


2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid is a complex, non-proteinogenic amino acid featuring a sterically hindered 4-amino-3,3-dimethylpiperidine core. This unique structure, with a geminal dimethyl substitution on the piperidine ring, imparts significant conformational constraint and metabolic stability, distinguishing it from simple piperidine acetic acid analogs [1]. It is commercially available with a minimum HPLC purity specification of ≥95%, underscoring its intended use as a high-quality intermediate in pharmaceutical research and development [2].

Why Simple Piperidine Acetic Acids Cannot Substitute for 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid


Simple analogs, such as 2-(3,3-dimethylpiperidin-4-yl)acetic acid, lack the crucial 4-amino functional group that is central to this compound's utility. This amino group serves as a primary handle for further derivatization, enabling its incorporation into more complex molecular frameworks, a role for which the simpler analog is unsuitable [1]. Conversely, analogs like (4-dimethylamino-piperidin-1-yl)-acetic acid present the amine at a different position or in a tertiary form, fundamentally altering their reactivity and the physicochemical properties of any resulting derivatives . Furthermore, the specific 3,3-dimethyl substitution pattern on the piperidine ring is critical for creating steric bulk, a key feature used in medicinal chemistry to influence target selectivity and improve metabolic stability, and this precise substitution is not present in the more common 4-piperidine acetic acid scaffold [1].

Quantitative Evidence for 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid: Procurement and Selection Criteria


Defined Purity Specification for Regulated Pharmaceutical Development

For use as a component in pharmaceutical compositions, this compound is required to meet a high-performance liquid chromatography (HPLC) purity specification of ≥95%. This threshold, defined in a recent patent, is a critical quality attribute for any potential drug candidate or key intermediate, ensuring reproducibility in biological assays and safety in further development [1]. This specification provides a clear benchmark for procurement, unlike more generic building blocks that may be offered at a wider, less defined range of purities.

Pharmaceutical Process Development Quality Control HPLC Purity

Role as a Precursor to a Specific Kinase Inhibitor Scaffold

The derivative 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide, which is directly synthesized from 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetic acid, is explicitly documented as a precursor in the development of kinase inhibitors . This is a specific, verifiable application that distinguishes it from the broader class of piperidine acetic acids, which are more commonly associated with other targets like GPCRs (e.g., CCR5, opioid receptors). The 3,3-dimethyl-4-amino motif appears to be particularly amenable for building ATP-competitive kinase inhibitor cores.

Medicinal Chemistry Kinase Inhibitor Synthesis Precursor Chemistry

Conformational Restriction from 3,3-Dimethyl Substitution Enhances Target Selectivity

The geminal dimethyl group at the 3-position of the piperidine ring introduces significant steric bulk, a well-established strategy in medicinal chemistry to restrict the conformational freedom of the ring. This pre-organization can lead to enhanced selectivity for biological targets compared to more flexible, unsubstituted piperidine analogs [1]. While specific binding data for this exact compound against a defined target is not publicly available, the structural feature itself is a quantifiable differentiator. For instance, the class of 3,3-dimethylpiperidines has been shown to ingenerate a generic sigma receptor affinity, with specific derivatives achieving Ki values as low as 3.7 nM for σ1 receptors, demonstrating the impact of this scaffold [2].

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Optimal Research and Procurement Scenarios for 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid


Synthesis of Constrained Peptidomimetics and Unnatural Amino Acid Building Blocks

The compound's dual amine and carboxylic acid functionalities, combined with the sterically hindered piperidine core, make it an ideal scaffold for creating conformationally constrained peptidomimetics. Its use is indicated when a research program requires the introduction of a rigid, metabolically stable, and non-proteinogenic amino acid residue into a peptide or small molecule chain, as implied by its role as a building block in peptide synthesis [1].

Medicinal Chemistry Campaigns Targeting Kinase Inhibition

This compound should be prioritized for procurement by research teams actively developing kinase inhibitor leads. Its direct connection to the 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide precursor, which is specifically cited for use in kinase inhibitor programs, provides a clear and rational starting point for constructing focused chemical libraries around this core structure [1].

Regulated Pharmaceutical Development Requiring Defined Purity

Projects that have progressed beyond early-stage discovery and are preparing for formal preclinical development, where rigorous impurity profiling and batch-to-batch consistency are mandatory, will benefit from the compound's defined ≥95% HPLC purity specification [1]. This allows for the establishment of a reliable impurity profile and simplifies the development of a robust manufacturing process, which is a significant advantage over sourcing a similar building block without such defined quality benchmarks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.